molecular formula C15H14N2O B11711776 2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide

2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide

Cat. No.: B11711776
M. Wt: 238.28 g/mol
InChI Key: OGPWPXOUEMTHSD-WJDWOHSUSA-N
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Description

2-methyl-N’-[(E)-phenylmethylidene]benzohydrazide is a chemical compound belonging to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties and have been studied extensively for their potential applications in various fields, including medicine and industry. This compound, with the molecular formula C16H16N2O, is characterized by the presence of a phenylmethylidene group attached to a benzohydrazide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(E)-phenylmethylidene]benzohydrazide typically involves the condensation of 2-methylbenzohydrazide with benzaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 2-methyl-N’-[(E)-phenylmethylidene]benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(E)-phenylmethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The phenylmethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents, such as acids or bases, to facilitate the reaction.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzohydrazide core.

    Reduction: Hydrazine derivatives with potential biological activity.

    Substitution: Various substituted benzohydrazides with modified properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(E)-phenylmethylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide
  • N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide
  • N’-[(E)-(2,4-dimethoxybenzylidene)benzohydrazide

Uniqueness

2-methyl-N’-[(E)-phenylmethylidene]benzohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methyl group and the phenylmethylidene moiety can enhance its interactions with molecular targets, potentially leading to improved efficacy in various applications.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-2-methylbenzamide

InChI

InChI=1S/C15H14N2O/c1-12-7-5-6-10-14(12)15(18)17-16-11-13-8-3-2-4-9-13/h2-11H,1H3,(H,17,18)/b16-11-

InChI Key

OGPWPXOUEMTHSD-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C\C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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